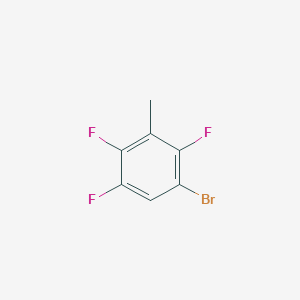

1-Bromo-2,4,5-trifluoro-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4,5-trifluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARJTTMEOKZEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555107 | |

| Record name | 1-Bromo-2,4,5-trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112822-82-9 | |

| Record name | 1-Bromo-2,4,5-trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Foreword: The Strategic Importance of a Key Building Block

In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating metabolic stability, binding affinity, and bioavailability.[1] 1-Bromo-2,4,5-trifluoro-3-methylbenzene (CAS No. 112822-82-9) has emerged as a critical intermediate, particularly in the synthesis of advanced quinolone antibacterial agents.[2] Its trifluorinated and methylated benzene core, equipped with a synthetically versatile bromine handle, provides a robust platform for constructing complex molecular architectures.

This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound. It is designed for researchers, chemists, and process development professionals, offering not just protocols but a critical examination of the underlying chemical principles that govern these transformations. We will dissect the causality behind experimental choices, ensuring that the methodologies presented are not merely recipes but self-validating systems grounded in established chemical theory.

Part 1: Retrosynthetic Analysis and Strategy Selection

The synthesis of a polysubstituted benzene ring like this compound requires careful strategic planning concerning the order of substituent introduction. The electronic effects and directing properties of the fluorine, methyl, and bromine groups are paramount to achieving the desired regiochemistry.

Two principal retrosynthetic pathways present themselves:

-

Electrophilic Bromination of a Pre-functionalized Ring: This approach involves the direct bromination of a 1,2,4-trifluoro-3-methylbenzene precursor. The success of this route hinges on controlling the regioselectivity of the electrophilic aromatic substitution (EAS) reaction, guided by the cumulative directing effects of the existing substituents.

-

Diazotization and Sandmeyer Reaction: This classic and highly reliable pathway begins with a corresponding aniline, 2,4,5-trifluoro-3-methylaniline. The amino group is converted into a diazonium salt, which is subsequently displaced by a bromide using a copper(I) bromide catalyst. This method offers excellent regiochemical control as the position of the bromine is predetermined by the location of the initial amino group.

While other methods for aryl bromide synthesis exist, these two routes represent the most practical and scalable approaches for this specific target molecule. This guide will detail a validated protocol for each strategy.

Part 2: Method A - Regioselective Electrophilic Bromination

This method is often preferred for its operational simplicity and atom economy. The core of this strategy is the direct electrophilic bromination of 1,2,4-trifluoro-3-methylbenzene.

Mechanistic Rationale and Regiocontrol

Electrophilic aromatic bromination typically proceeds via the formation of a highly electrophilic bromine species, often generated by the interaction of molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron powder.[3] The regiochemical outcome is dictated by the substituents on the aromatic ring.

-

Methyl Group (-CH₃): An activating, ortho, para-directing group.

-

Fluorine Atoms (-F): Deactivating, yet ortho, para-directing groups.

In the 1,2,4-trifluoro-3-methylbenzene precursor, the potential sites for bromination must be assessed. The desired product requires bromination at the C1 position, which is ortho to the activating methyl group and meta to the fluorine at C2 and C5. The combined activating and directing influence of the methyl group is the dominant factor that steers the electrophile to the target position, overcoming the deactivating nature of the fluorine atoms. A Chinese patent describes a similar process for the synthesis of 1-bromo-2,4,5-trifluorobenzene from 1,2,4-trifluorobenzene, demonstrating the feasibility of this approach on a similar substrate.[4][5]

Caption: Mechanism of Lewis acid-catalyzed electrophilic bromination.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the bromination of fluorinated aromatic compounds.[4][5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 1,2,4-Trifluoro-3-methylbenzene | 146.11 | 14.6 g (0.10 mol) | 1.0 |

| Iron Powder (Fe) | 55.85 | 0.2 g (3.6 mmol) | 0.036 |

| Liquid Bromine (Br₂) | 159.81 | 16.0 g (0.10 mol) | 1.0 |

| Carbon Tetrachloride (CCl₄) | - | 100 mL | - |

| 20% Sodium Bisulfite (aq) | - | As needed | - |

| 10% Sodium Hydroxide (aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).

-

Initial Charge: Charge the flask with 1,2,4-trifluoro-3-methylbenzene (14.6 g), iron powder (0.2 g), and carbon tetrachloride (100 mL).

-

Bromine Addition: Begin stirring the mixture and heat to 45°C. Slowly add liquid bromine (16.0 g) dropwise from the dropping funnel over a period of 3-4 hours, maintaining the reaction temperature between 43-48°C. The reaction is exothermic; control the addition rate to manage the temperature.

-

Reaction Completion: After the addition is complete, slowly heat the mixture to reflux (approx. 85-95°C) and maintain for 4 hours to ensure the reaction goes to completion. Monitor the reaction progress by GC-MS if available.

-

Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Wash the organic layer with a 20% sodium bisulfite solution to remove any unreacted bromine (wash until the red-brown color disappears).

-

Neutralization: Wash the organic layer with a 10% sodium hydroxide solution until the aqueous layer is neutral to slightly basic (pH 7-9). Follow with a final wash with saturated brine.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Part 3: Method B - Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a highly specific method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[6][7][8] This pathway offers unparalleled regiochemical precision.

Mechanistic Principles

The synthesis proceeds in two distinct stages:

-

Diazotization: The starting material, 2,4,5-trifluoro-3-methylaniline, is treated with nitrous acid (HNO₂) at low temperatures (0-5°C). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr). This converts the primary amino group into a diazonium salt (-N₂⁺), which is a superb leaving group.

-

Copper-Catalyzed Bromide Displacement: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8] A single electron is transferred from the Cu(I) catalyst to the diazonium salt, which then fragments, releasing nitrogen gas and forming an aryl radical. This radical abstracts a bromine atom from a Cu(II) species to form the final product and regenerate the Cu(I) catalyst.

Caption: Key stages of the Sandmeyer reaction workflow.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2,4,5-Trifluoro-3-methylaniline | 161.12 | 16.1 g (0.10 mol) | 1.0 |

| 48% Hydrobromic Acid (HBr) | - | 50 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g (0.11 mol) | 1.1 |

| Copper(I) Bromide (CuBr) | 143.45 | 15.8 g (0.11 mol) | 1.1 |

| Diethyl Ether | - | 200 mL | - |

| 5M Sodium Hydroxide (aq) | - | As needed | - |

Procedure:

-

Diazotization:

-

In a 500 mL beaker, combine 2,4,5-trifluoro-3-methylaniline (16.1 g) and 48% hydrobromic acid (50 mL).

-

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

In a separate flask, dissolve sodium nitrite (7.6 g) in 20 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5°C. The formation of a thick precipitate of the diazonium salt may occur. Continue stirring for 15 minutes after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of copper(I) bromide (15.8 g) in 48% hydrobromic acid (25 mL).

-

Heat the CuBr solution to 60-70°C.

-

Slowly and carefully add the cold diazonium salt slurry to the hot CuBr solution in portions. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady effervescence.

-

After the addition is complete, heat the mixture on a steam bath for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Product Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Set up for steam distillation and distill the mixture until no more oily product is collected in the distillate.

-

Transfer the distillate to a separatory funnel and extract with diethyl ether (2 x 100 mL).

-

Combine the ether extracts and wash with 5M sodium hydroxide solution to remove any acidic byproducts, followed by a wash with water and then saturated brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the ether by rotary evaporation.

-

Purify the resulting crude oil by vacuum distillation to afford the final product.

-

Part 4: Product Characterization and Safety

Physicochemical Data

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [9] |

| CAS Number | 112822-82-9 | [10] |

| Molecular Formula | C₇H₄BrF₃ | |

| Molecular Weight | 225.01 g/mol | |

| Appearance | Colorless to slightly yellow liquid | [11] |

| Boiling Point | 154-155 °C | [12] |

| Density | 1.607 g/cm³ at 25 °C | [12] |

Spectroscopic data for confirmation of structure can be found in various databases, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[13][14]

Safety and Handling

Hazard Identification:

-

Flammability: Flammable liquid and vapor.[12][15] Keep away from heat, sparks, open flames, and hot surfaces.[16]

-

Health Hazards: Causes skin irritation and serious eye irritation.[12][15] May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[11][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[11]

-

References

- 1. nbinno.com [nbinno.com]

- 2. 1-溴-2,4,5-三氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 5. CN101168495B - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. 1-Bromo-2,4,5-trifluoro-3,6-dimethylbenzene | C8H6BrF3 | CID 149364611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 112822-82-9|this compound|BLD Pharm [bldpharm.com]

- 11. aarti-industries.com [aarti-industries.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Benzene, 1-bromo-2,4,5-trifluoro- [webbook.nist.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

physical and chemical properties of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

An In-Depth Technical Guide to 1-Bromo-2,4,5-trifluoro-3-methylbenzene: Properties, Synthesis, and Applications

Introduction: A Versatile Fluorinated Building Block

This compound is a strategically functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—a reactive bromine atom, three powerfully electron-withdrawing fluorine atoms, and an electron-donating methyl group—creates a molecule with a nuanced reactivity profile. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthetic pathways, and applications, offering field-proven insights for its effective use in research and development. The strategic placement of fluorine, in particular, is a cornerstone of modern drug design, often used to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2]

Physicochemical and Spectroscopic Profile

The physical characteristics of a compound govern its behavior in experimental settings, from solubility in reaction solvents to its state during purification. While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational models.

Molecular Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 112822-82-9[3]

-

Molecular Formula: C₇H₄BrF₃

-

Molecular Weight: 225.01 g/mol [4]

Physical Properties

The properties of this compound are summarized below. For context, data for the closely related, non-methylated analog, 1-Bromo-2,4,5-trifluorobenzene, is included, as it is more extensively characterized.[5]

| Property | Value (this compound) | Comparative Value (1-Bromo-2,4,5-trifluorobenzene) | Source |

| Molecular Weight | 225.01 g/mol | 210.98 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid (predicted) | Colorless liquid | [5] |

| Boiling Point | Predicted to be higher than 144 °C | 144 °C | [5] |

| Melting Point | Not available | -19 °C | [5] |

| Density | Predicted to be ~1.7-1.8 g/mL | 1.802 g/mL at 25 °C | |

| Refractive Index | Not available | n20/D 1.485 | |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, ether, dichloromethane). | Insoluble in water |

Insight: The addition of a methyl group is expected to slightly increase the boiling point and molecular weight compared to its non-methylated counterpart, with a minor effect on density and solubility.

Chemical Reactivity and Mechanistic Insights

The reactivity of the aromatic core is dictated by the competing electronic effects of its substituents. The three fluorine atoms are strongly electron-withdrawing via induction, deactivating the ring towards electrophilic aromatic substitution. Conversely, the methyl group is a weak electron-donating group. The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Key Reaction Pathways

This compound is an excellent substrate for a variety of transformations crucial for building molecular complexity.

-

Organometallic Reagent Formation: The carbon-bromine bond can be readily converted into a more nucleophilic organometallic species. Halogen-metal exchange with reagents like isopropylmagnesium bromide (i-PrMgBr) or n-butyllithium (n-BuLi) generates the corresponding Grignard or organolithium reagent. This is a foundational step for forming new carbon-carbon bonds with various electrophiles.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal partner in numerous cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.

-

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst.

-

Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to create a C-C bond.

-

The diagram below illustrates these pivotal synthetic transformations.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 112822-82-9|this compound|BLD Pharm [bldpharm.com]

- 4. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 6. 1-Bromo-2,4,5-trifluorobenzene | C6H2BrF3 | CID 67597 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Analysis of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 1-Bromo-2,4,5-trifluoro-3-methylbenzene, a polysubstituted aromatic compound, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of multiple fluorine atoms, a methyl group, and a bromine atom on the benzene ring creates a complex spin system. A thorough understanding of its NMR spectra is essential for confirming its identity, assessing its purity, and understanding its electronic structure.

This guide provides a comprehensive, in-depth analysis of the NMR spectral data for this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, grounding our discussion in the fundamental principles of NMR spectroscopy as applied to complex organofluorine compounds.

Molecular Structure and Expected NMR Features

The structure of this compound, with IUPAC numbering, is shown below. The key features that will dominate the NMR spectra are:

-

A single aromatic proton (¹H): This proton will be coupled to adjacent fluorine atoms.

-

A methyl group (CH₃): The protons of the methyl group will exhibit coupling to the adjacent fluorine atom.

-

Three distinct fluorine atoms (¹⁹F): These will couple to each other and to the aromatic and methyl protons.

-

Nine distinct carbon atoms (¹³C): The aromatic carbons will show complex splitting patterns due to one-bond and multi-bond couplings to fluorine.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to show two main signals: one for the aromatic proton and one for the methyl group.

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-H (H6) | ~7.2 - 7.6 | Doublet of Doublets of Doublets (ddd) | ³JH6-F5 ≈ 8-10 Hz, ⁴JH6-F4 ≈ 6-8 Hz, ⁵JH6-F2 ≈ 2-3 Hz |

| CH ₃ | ~2.2 - 2.4 | Doublet of Doublets (dd) or Triplet (t) | ⁴JH-F2 ≈ 2-4 Hz, ⁴JH-F4 ≈ 2-4 Hz |

Note: The multiplicity of the methyl group could appear as a triplet if the coupling constants to the two adjacent fluorine atoms are very similar.

Expert Insights: Decoding the Aromatic Region

The single aromatic proton (H6) provides a rich source of structural information. Its chemical shift is influenced by the electron-withdrawing effects of the halogens. The multiplicity, a doublet of doublets of doublets, arises from coupling to the three fluorine atoms. The magnitude of the coupling constants is distance-dependent, with the three-bond coupling (³JH6-F5) being the largest, followed by the four-bond coupling (⁴JH6-F4), and the smallest five-bond coupling (⁵JH6-F2).

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay (5 x T₁) is necessary for accurate integration.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique and is crucial for the characterization of fluorinated compounds due to its wide chemical shift range and the large magnitude of fluorine-fluorine coupling constants.[1][2]

Predicted ¹⁹F NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F2 | -130 to -140 | Doublet of Doublets of Quartets (ddq) | ³JF2-F3 ≈ 20 Hz, ⁴JF2-F4 ≈ 5-10 Hz, ⁴JF2-H(CH3) ≈ 2-4 Hz |

| F4 | -140 to -150 | Doublet of Doublets of Quartets (ddq) | ³JF4-F5 ≈ 20 Hz, ⁴JF4-F2 ≈ 5-10 Hz, ⁴JF4-H(CH3) ≈ 2-4 Hz |

| F5 | -150 to -160 | Doublet of Doublets of Doublets (ddd) | ³JF5-F4 ≈ 20 Hz, ⁴JF5-H6 ≈ 8-10 Hz, ⁵JF5-F2 ≈ 15-20 Hz |

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm.[3] The multiplicity of F2 and F4 may appear more complex due to coupling with the methyl protons.

Expert Insights: The Power of ¹⁹F-¹⁹F Couplings

The through-bond couplings between the fluorine nuclei are highly informative. Ortho (³J), meta (⁴J), and para (⁵J) couplings have characteristic ranges, which aids in the assignment of the signals. In this molecule, the ortho coupling between F4 and F5, and the meta coupling between F2 and F4 will be readily observable. The para coupling between F2 and F5 is also expected to be significant.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample used for ¹H NMR can be used.

-

Spectrometer Setup: Tune the probe to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A wide spectral width (e.g., 250 ppm) is recommended initially to locate all signals.

-

Decoupling: For initial assignment, a proton-decoupled ¹⁹F spectrum can be acquired to simplify the multiplets. A fully coupled spectrum is necessary to observe the H-F couplings.

-

Reference: An external reference (e.g., CFCl₃) or an internal standard can be used.

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton. The signals for the carbon atoms directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF).

Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C 1-Br | ~100 - 110 | Complex Multiplet | - |

| C 2-F | ~150 - 160 | Doublet (d) | ¹JC2-F2 ≈ 240-260 Hz |

| C 3-CH₃ | ~125 - 135 | Complex Multiplet | - |

| C 4-F | ~145 - 155 | Doublet (d) | ¹JC4-F4 ≈ 240-260 Hz |

| C 5-F | ~140 - 150 | Doublet (d) | ¹JC5-F5 ≈ 240-260 Hz |

| C 6-H | ~115 - 125 | Doublet (d) | ²JC6-F5 ≈ 20-25 Hz |

| C H₃ | ~15 - 20 | Quartet (q) | ²JC-F2 ≈ 20-25 Hz, ²JC-F4 ≈ 20-25 Hz |

Note: The signals for C1, C3, and C6 will likely show further smaller couplings to other fluorine atoms.

Expert Insights: Leveraging C-F Couplings

The magnitude of the ¹JCF coupling constant is a powerful tool for assigning the fluorinated carbons. Two-bond (²JCF) and three-bond (³JCF) couplings are also observable and provide further structural confirmation. For instance, the methyl carbon is expected to show a quartet-like pattern due to two-bond couplings to F2 and F4.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg) is recommended for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Spectrometer Setup: Tune the probe to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

2D NMR Spectroscopy: Connecting the Dots

For an unambiguous assignment of all signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment would be of limited use for this molecule as there are no vicinal protons to show a correlation. However, a ¹⁹F-¹⁹F COSY would be highly valuable to confirm the through-bond coupling network of the fluorine atoms.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates proton signals with the signals of directly attached carbons. For this compound, it would show correlations between:

-

The aromatic proton (H6) and its attached carbon (C6).

-

The methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

-

Aromatic proton (H6) to C1, C2, and C5.

-

Methyl protons to C2, C3, and C4.

¹H-¹⁹F HETCOR (Heteronuclear Correlation)

This experiment would directly show the correlations between protons and fluorine atoms, confirming the H-F coupling relationships.

Visualizing Experimental Workflows and Molecular Connectivity

To systematically approach the complete NMR assignment of this compound, the following workflow is recommended.

Caption: Key H-F and F-F spin-spin coupling interactions.

Conclusion

The NMR spectral analysis of this compound is a multifaceted challenge that requires a systematic and multi-technique approach. By combining high-resolution 1D NMR of ¹H, ¹³C, and ¹⁹F nuclei with 2D correlation experiments such as HSQC, HMBC, and ¹⁹F-¹⁹F COSY, a complete and unambiguous assignment of all spectral features can be achieved. This guide provides the theoretical framework, predicted spectral data, and validated experimental protocols necessary for researchers to confidently undertake the structural elucidation of this and similarly complex fluorinated aromatic compounds. The principles outlined herein underscore the necessity of a deep understanding of NMR fundamentals to ensure the scientific integrity of structural characterization in chemical research and development.

References

- Gunther, H. (1995).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link] [1]4. Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link] [4]9. Interpreting NMR Spectra. (2015, April 11). YouTube. Retrieved from [Link] [5]10. COSY Spectra. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Abstract: This technical guide provides an in-depth analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of 1-Bromo-2,4,5-trifluoro-3-methylbenzene (C₇H₄BrF₃). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causal relationships behind spectroscopic signals. By integrating established principles with data from analogous structures, we offer a predictive framework for the structural elucidation of this complex halogenated aromatic compound. The protocols herein are designed to be self-validating, ensuring that the described methodologies are both robust and reproducible.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound with a molecular formula of C₇H₄BrF₃ and a calculated molecular weight of approximately 225.01 g/mol . As a poly-halogenated aromatic structure, it serves as a potential building block or intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Accurate and unambiguous structural verification is paramount for ensuring the integrity of research and development pathways.

Infrared (IR) spectroscopy and mass spectrometry (MS) are cornerstone analytical techniques that, when used in concert, provide a powerful and comprehensive approach to molecular characterization. IR spectroscopy probes the vibrational modes of a molecule, offering direct evidence of the functional groups present[1]. Mass spectrometry, particularly with electron ionization (EI), provides the exact molecular weight and reveals intricate fragmentation patterns that act as a molecular fingerprint, offering deep insights into the compound's structure and bond stability[2]. This guide details the theoretical underpinnings and practical application of these techniques for the definitive identification of this compound.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes[1]. This absorption pattern creates a unique spectrum that reveals the functional groups within the molecule.

Predicted IR Absorption Profile

The structure of this compound suggests several key vibrational modes. The expected absorption bands are detailed below, based on established group frequencies and analysis of similar compounds.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Rationale and Commentary |

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium | The single aromatic proton will produce a characteristic absorption in this region, typical for sp² C-H bonds. |

| Aliphatic C-H Stretch | 2870 - 2980 | Medium | Asymmetric and symmetric stretching of the methyl (-CH₃) group. The presence of multiple peaks is expected. |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong | The benzene ring itself has characteristic stretching vibrations. Multiple bands are expected due to the reduced symmetry from substitution. |

| Methyl C-H Bend | 1375 - 1460 | Medium | Asymmetric and symmetric bending (scissoring) vibrations of the methyl group. |

| C-F Stretch | 1100 - 1350 | Very Strong | Carbon-fluorine bonds produce some of the most intense absorptions in an IR spectrum. The presence of three C-F bonds will likely result in a complex, broad, and very strong absorption pattern in this region[3]. |

| Aromatic C-H Bend | 800 - 900 | Strong | Out-of-plane bending of the lone aromatic C-H bond. The exact position is highly diagnostic of the substitution pattern. |

| C-Br Stretch | 550 - 650 | Medium to Strong | The carbon-bromine stretch is a low-frequency vibration and a key identifier. Its position falls within the "fingerprint region," contributing to the molecule's unique spectral signature[3][4]. |

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol ensures a reproducible and high-quality spectrum, which is critical for accurate interpretation.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or equivalent, is required. An Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.

-

Place a single drop of the neat liquid sample (this compound) directly onto the center of the ATR crystal.

-

-

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (A standard for routine analysis, balancing signal-to-noise with peak definition).

-

Scans: Co-add 32 scans to achieve an excellent signal-to-noise ratio.

-

Apodization: Happ-Genzel function.

-

-

Processing:

-

Perform an automatic baseline correction to ensure a flat spectral baseline.

-

Normalize the spectrum to facilitate comparison with reference spectra.

-

Label major peaks with their corresponding wavenumbers.

-

Workflow for IR Analysis

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry: Unveiling Molecular Mass and Structure

Electron Ionization Mass Spectrometry (EI-MS) subjects a molecule to a high-energy electron beam (typically 70 eV), causing ionization to form a radical cation known as the molecular ion (M⁺•). The energy imparted also induces fragmentation of the molecular ion into smaller, characteristic ions[2]. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), providing the molecular weight and a fragmentation pattern that serves as a structural roadmap.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is predicted to be highly characteristic due to the presence of bromine.

-

The Molecular Ion (M⁺•): A critical feature of any bromo-compound is the isotopic signature of bromine. Bromine exists naturally as two isotopes, ⁷⁹Br (50.5% abundance) and ⁸¹Br (49.5% abundance), in a near 1:1 ratio[5]. This results in a pair of molecular ion peaks of almost equal intensity at m/z values separated by 2 Da.

-

M⁺• Peak: m/z ≈ 224 (containing ⁷⁹Br)

-

(M+2)⁺• Peak: m/z ≈ 226 (containing ⁸¹Br) The presence of this distinct "doublet" is definitive proof of a single bromine atom in the molecule[6].

-

-

Key Fragmentation Pathways: The fragmentation will proceed via the cleavage of the weakest bonds and the formation of the most stable positive ions.

-

Loss of Bromine Radical (Br•): This is often the most favorable initial fragmentation for alkyl halides. Cleavage of the C-Br bond will result in a highly stabilized trifluoromethylphenyl cation.

-

[M - Br]⁺ → C₇H₄F₃⁺ at m/z 145

-

-

Loss of Methyl Radical (•CH₃): Cleavage of the aryl-methyl bond is another likely pathway, leading to a bromotrifluorobenzene radical cation.

-

[M - CH₃]⁺• → C₆HBrF₃⁺• at m/z 209 / 211 (This fragment will also exhibit the 1:1 bromine isotope pattern).

-

-

Loss of Hydrogen Fluoride (HF): A common rearrangement in fluorinated aromatics can lead to the loss of a neutral HF molecule.

-

[M - HF]⁺• → C₇H₃BrF₂⁺• at m/z 204 / 206 (This fragment will also exhibit the 1:1 bromine isotope pattern).

-

-

Predicted Key Ions in the Mass Spectrum

| m/z (Mass/Charge) | Proposed Ion Structure | Formation Pathway | Commentary |

| 224 / 226 | [C₇H₄BrF₃]⁺• | Molecular Ion (M⁺•) | The 1:1 intensity ratio is the hallmark of a monobrominated compound[5][6]. |

| 209 / 211 | [C₆HBrF₃]⁺• | [M - CH₃]⁺• | Loss of the methyl group. The isotopic pattern confirms Br is retained. |

| 145 | [C₇H₄F₃]⁺ | [M - Br]⁺ | Loss of the bromine radical. A very common and often abundant fragment. |

| 130 | [C₆H₃F₃]⁺ | [M - Br - CH₃]⁺ | Subsequent loss of a methyl radical after the loss of bromine. |

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Instrumentation: A mass spectrometer capable of electron ionization, such as a GC-MS system (e.g., Agilent 7890B GC with 5977A MSD) or a direct insertion probe system.

-

Sample Introduction (GC-MS):

-

Prepare a dilute solution of the sample (~100 ppm) in a suitable solvent (e.g., dichloromethane).

-

Inject 1 µL into the GC. Use a column (e.g., HP-5ms) and temperature program appropriate to elute the compound.

-

-

MS Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra).

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the molecular ion peaks (M⁺• and M+2⁺•).

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

-

Compare the acquired spectrum to library databases (e.g., NIST) for confirmation, if available.

-

Visualization of Primary Fragmentation

Caption: Primary fragmentation pathways for this compound.

Integrated Analysis: A Synergistic Approach

Neither technique in isolation provides a complete picture. The true analytical power lies in the synergy between IR and MS.

-

IR provides: Definitive evidence of the key functional groups: the aromatic ring, the methyl group, and, most critically, the strong C-F and low-frequency C-Br bonds.

-

MS provides: The precise molecular weight and the elemental composition (specifically, the presence of one bromine atom). The fragmentation pattern confirms the connectivity, such as the presence of a labile methyl group and a bromine atom attached to the ring system.

Together, the data converge to a single, unambiguous structural assignment. The IR spectrum confirms the presence of all the necessary building blocks, while the mass spectrum confirms they are assembled correctly with the right total mass.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry principles. The predicted IR spectrum is dominated by intense C-F stretching vibrations and a characteristic low-wavenumber C-Br stretch. The mass spectrum is defined by a prominent M⁺•/M+2⁺• doublet, confirming the presence of bromine, and predictable fragmentation pathways involving the loss of Br• and •CH₃ radicals. By following the robust protocols outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity and success of their scientific endeavors.

References

-

NIST. Benzene, 1-bromo-2,4,5-trifluoro-. NIST Chemistry WebBook. [Link]

-

NIST. Benzene, 1-bromo-2-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

NIST. Benzene, 1-bromo-2,4,5-trifluoro-. NIST Chemistry WebBook. [Link]

-

NIST. 1-Bromo-2,4,6-trifluorobenzene. NIST Chemistry WebBook. [Link]

-

NIST. Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Bromo-3,4,5-trifluorobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-2,4,5-trifluorobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-2,4,5-trifluoro-3,6-dimethylbenzene. National Center for Biotechnology Information. [Link]

-

Wiley. 1-Bromo-2,4,5-trifluoro-benzene. SpectraBase. [Link]

-

Chen, S. Analysis of brominated flame retardants in plastics by infrared reflectance spectroscopy. Diva-portal.org. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Wikipedia. [Link]

-

ResearchGate. Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. ResearchGate. [Link]

-

Doc Brown's Chemistry. An introduction to Mass Spectrometry. Doc Brown's Chemistry. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

LibreTexts Chemistry. Mass Spectrometry. LibreTexts. [Link]

-

NIST. Benzene, 1-bromo-2-methyl-. NIST Chemistry WebBook. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. Knowbee Tutoring. [Link]

-

Doc Brown's Chemistry. INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]

-

LibreTexts Chemistry. Infrared Spectroscopy. LibreTexts. [Link]

-

Doc Brown's Chemistry. CH3Br infrared spectrum of bromomethane. Doc Brown's Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

A Technical Guide to 1-Bromo-2,4,5-trifluoro-3-methylbenzene: A Key Building Block in Modern Pharmaceutical R&D

Introduction: Unveiling a Niche Reagent for Complex Synthesis

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. 1-Bromo-2,4,5-trifluoro-3-methylbenzene (CAS No. 112822-82-9) has emerged as a highly valuable, yet specialized, building block for this purpose. Its unique substitution pattern—a bromine atom for versatile coupling chemistry, three electron-withdrawing fluorine atoms, and a methyl group—offers a nuanced platform for designing complex molecular architectures.

This technical guide provides researchers, process chemists, and drug development professionals with a comprehensive overview of the commercial availability, chemical properties, key synthetic applications, and safety considerations for this important reagent. As we will explore, its utility is not merely theoretical; it is an enabling component in the synthesis of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

The precise arrangement of substituents on the benzene ring dictates the reactivity and utility of this molecule. Understanding its core properties is the first step in its successful application.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 112822-82-9 | [1][2] |

| Molecular Formula | C₇H₄BrF₃ | [1] |

| Molecular Weight | 225.01 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| MDL Number | MFCD16621735 | [1] |

| Appearance | Data not publicly available; likely a liquid or low-melting solid. | |

| Boiling Point | Data not publicly available. | [4][5] |

| Melting Point | Data not publicly available. | [4][5] |

| Density | Data not publicly available. | [4] |

Note: Specific physical properties such as boiling point, melting point, and density are not consistently reported in public literature and should be confirmed via the supplier's Certificate of Analysis.

Caption: Chemical structure of this compound.

Commercial Availability and Procurement

This compound is available from a range of specialized chemical suppliers catering to the research and development sector. It is typically sold in quantities ranging from grams to kilograms.

From a procurement standpoint, the key variable is not just cost but ensuring high purity, as trace impurities can have a significant impact on the outcome of sensitive downstream reactions, particularly palladium-catalyzed cross-couplings. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity, typically determined by GC or HPLC and confirmed by ¹H NMR.

Table 2: Representative Commercial Suppliers

| Supplier | Purity/Specification | Available Quantities |

| BLD Pharm | ≥95% | 250mg, 1g, 5g, 25g |

| Key Organics | Not specified | Custom synthesis |

| Ambeed | Not specified | Gram to multi-gram scale |

| Fluorochem | Not specified | Gram scale |

Note: This list is not exhaustive and is intended to represent the types of suppliers offering this reagent. Availability and purity grades may vary.

Central Role in Pharmaceutical Synthesis: A Case Study

The true value of a building block is demonstrated through its application. A recent patent application (WO2023100061A1) provides a compelling case study, positioning this compound as a crucial starting material for synthesizing novel inhibitors of branched-chain alpha-keto acid dehydrogenase kinase (BCKDK).[6] These inhibitors are under investigation for the treatment of major metabolic and cardiovascular diseases, including diabetes, non-alcoholic steatohepatitis (NASH), kidney disease, and heart failure.[6]

Experimental Protocol: Synthesis of a Boronate Ester Intermediate

The patent describes a key transformation where the bromo-substituent is converted into a boronate ester.[6] This is a foundational step, preparing the molecule for subsequent Suzuki coupling reactions to build the final complex drug candidate. The causality behind this choice is clear: the bromine atom serves as a reliable synthetic handle for a palladium-catalyzed borylation, a robust and widely used reaction in medicinal chemistry.

Step-by-Step Methodology: (Adapted from WO2023100061A1)[6]

-

Reaction Setup: To a suitable reaction vessel, add this compound (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (2.0 eq), and potassium acetate (KOAc) (2.0 eq).

-

Solvent Addition: Add an appropriate anhydrous solvent, such as 1,4-dioxane or toluene.

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.07 eq).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain the inert atmosphere.

-

Heating: Heat the mixture to a temperature of 80-100 °C and stir until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS or LC-MS).

-

Work-up and Isolation: Upon completion, the reaction is cooled, filtered, and concentrated. The resulting crude product, 4,4,5,5-tetramethyl-2-(2,4,5-trifluoro-3-methylphenyl)-1,3,2-dioxaborolane, is then purified using standard techniques such as column chromatography.

Caption: Workflow for the synthesis of a key boronate ester intermediate.

Significance in Drug Development

The resulting boronate ester is a stable, versatile intermediate used to create carbon-carbon bonds with various (hetero)aromatic partners. In the context of the patent, this specific fluorinated motif is integral to the final pharmacophore, likely contributing to enhanced metabolic stability and target binding affinity—critical attributes for a successful drug candidate.[6] The choice of this starting material is therefore a deliberate design element to introduce a precisely substituted aromatic ring deep within the target molecule's structure.

Spectroscopic and Analytical Characterization

While full spectral data is not widely published, suppliers confirm the availability of NMR (¹H, ¹³C, ¹⁹F), HPLC, and LC-MS data for product verification.[1][2] Researchers procuring this material should expect a CoA that includes:

-

¹H NMR: A characteristic signal for the methyl (CH₃) protons and a complex multiplet for the single aromatic proton.

-

¹⁹F NMR: Three distinct signals corresponding to the three non-equivalent fluorine atoms, showing characteristic splitting patterns.

-

Mass Spectrometry (MS): A molecular ion peak confirming the mass of 225.01 g/mol , with a characteristic isotopic pattern for a molecule containing one bromine atom.

ChemicalBook provides a repository of spectral data including ¹H NMR, IR, and MS for this compound.[7]

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are mandatory. While a specific, universally adopted GHS classification is not available, data sheets for closely related compounds suggest the following hazards. A full, compound-specific Safety Data Sheet (SDS) should always be consulted before use.[3][8]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Hazards (Anticipated):

-

Skin Irritant

-

Serious Eye Irritant

-

May cause respiratory irritation

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] The recommended storage condition is sealed in dry, room temperature.[1]

Conclusion

This compound is more than a simple catalog chemical; it is a specialized tool for overcoming complex synthetic challenges. Its commercial availability from specialized suppliers, combined with its demonstrated utility in the synthesis of high-value pharmaceutical targets, underscores its importance. For medicinal chemists and process scientists, this reagent provides a reliable pathway to introduce a unique polyfluorinated, methylated aromatic moiety, enabling the exploration of novel chemical space in the quest for new and improved therapeutics.

References

- Google Patents. (2023). WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure.

-

abcr Gute Chemie. (n.d.). AB441337 | CAS 112822-82-9. Retrieved from [Link]

-

Jun&Bo Pharmachem. (n.d.). 112822-82-9・this compound. Retrieved from [Link]

- Google Patents. (2008). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

Chemsrc. (n.d.). 1-Bromo-2,4,5-trifluorobenzene | CAS#:327-52-6. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Aromatic Halides (8). Retrieved from [Link]

- Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound.

- Google Patents. (2014). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. Retrieved from [Link]

Sources

- 1. 112822-82-9|this compound|BLD Pharm [bldpharm.com]

- 2. 112822-82-9|this compound| Ambeed [ambeed.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound | 112822-82-9 [chemicalbook.com]

- 5. This compound CAS#: 112822-82-9 [chemicalbook.com]

- 6. WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure - Google Patents [patents.google.com]

- 7. This compound(112822-82-9) 1H NMR [m.chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

reactivity and stability of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Abstract

This compound is a poly-functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a reactive bromine atom, stabilizing and electron-withdrawing fluorine atoms, and a methyl group—creates a versatile building block for complex molecular synthesis. The fluorine substituents modulate the electronic properties of the benzene ring, enhancing the stability of the core structure while simultaneously activating the carbon-bromine bond for a variety of organometallic transformations. This guide provides a comprehensive analysis of the compound's reactivity profile, focusing on key synthetic transformations such as Grignard reagent formation, directed lithiation, and palladium-catalyzed cross-coupling reactions. Furthermore, we will detail its stability, handling protocols, and the underlying chemical principles that govern its utility in advanced chemical synthesis, particularly in the field of drug discovery.

Physicochemical Properties and Synthesis

The strategic arrangement of substituents on the benzene ring dictates the physical properties and synthetic accessibility of this compound. The three electron-withdrawing fluorine atoms create an electron-deficient aromatic system, which influences the molecule's boiling point, density, and solubility.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 112822-82-9 | [1] |

| Molecular Formula | C₇H₄BrF₃ | Derived |

| Molecular Weight | 224.01 g/mol | Derived |

| Appearance | Pink to red Liquid | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |[2] |

Electronic Structure: The Interplay of Substituents

The reactivity of this compound is a direct consequence of the electronic effects of its substituents:

-

Fluorine Atoms: As the most electronegative elements, the three fluorine atoms exert a strong inductive electron-withdrawing effect (-I). This effect polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to metal insertion, and also increases the acidity of the remaining aromatic proton. This enhanced stability allows the molecule to withstand a range of reaction conditions without premature decomposition.[4]

-

Bromine Atom: The C-Br bond is the primary site of reactivity. It is an excellent leaving group and readily participates in metal-halogen exchange and oxidative addition to transition metal catalysts, forming the basis for Grignard, organolithium, and cross-coupling reactions.[5]

-

Methyl Group: The methyl group provides a slight electron-donating effect (+I), which can influence the regioselectivity of certain reactions, although this effect is largely overshadowed by the powerful influence of the fluorine atoms.

Proposed Synthesis Route

While a specific synthesis for this compound is not detailed in the provided literature, a logical synthetic pathway can be proposed based on established aromatic chemistry. A common route would involve the bromination of 1,3,4-trifluoro-2-methylbenzene. The directing effects of the substituents would need to be carefully considered to achieve the desired regioselectivity. An alternative, analogous synthesis for the non-methylated 1-bromo-2,4,5-trifluorobenzene involves the bromination of 1,2,4-trifluorobenzene using liquid bromine with an iron catalyst and a radical initiator.[6][7]

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity Profile

The molecule's utility stems from the C-Br bond's predictable and versatile reactivity, which serves as a handle for introducing the trifluoro-methylphenyl moiety into more complex structures.

Metal-Halogen Exchange Reactions

The formation of the corresponding Grignard reagent, (2,4,5-Trifluoro-3-methylphenyl)magnesium bromide, is a cornerstone transformation. This reagent is a potent carbon nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.[8][9] 1-Bromo-2,4,5-trifluorobenzene is known to undergo a bromine-magnesium exchange reaction, a reaction pathway directly applicable to its methylated analog.

Causality in Protocol Design:

-

Anhydrous Conditions: Grignard reagents react readily with protic solvents, including water and alcohols.[8] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching the reagent.

-

Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[8] Adding a small crystal of iodine serves as an activator; the disappearance of the iodine color indicates the initiation of the reaction.[8] Physical crushing of the magnesium can also expose a fresh reactive surface.[9]

-

Initiation and Control: The reaction is exothermic. A small amount of the aryl bromide solution is added first to initiate the reaction. Once initiated, the remaining solution is added dropwise to maintain a gentle reflux and prevent side reactions, such as Wurtz coupling.[10]

Experimental Protocol: Grignard Reagent Formation

-

Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of an inert gas (Nitrogen or Argon).

-

Charging: Add magnesium turnings (1.2 equivalents) to the flask.

-

Initiation: Add a small crystal of iodine. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Reaction: Add a small portion of the substrate solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that sustains a gentle reflux.

-

Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the starting material. The resulting gray-to-brown solution is the Grignard reagent, ready for subsequent reactions.

Caption: Workflow for Grignard reagent formation.

The formation of organolithium reagents from polyfluorobromobenzenes is highly dependent on the base and solvent system, offering selective reactivity.[11]

-

Bromine-Lithium Exchange: Using n-butyllithium (n-BuLi) in a non-coordinating solvent like diethyl ether at low temperatures (e.g., -78 °C) typically results in a clean bromine-lithium exchange. This is the preferred method for generating the (2,4,5-Trifluoro-3-methylphenyl)lithium species for subsequent reactions with electrophiles.[11]

-

Deprotonation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) allows for the selective removal of the most acidic proton on the aromatic ring.[11] For this molecule, the proton at the C6 position is the most likely candidate for deprotonation due to the ortho and para fluorine atoms.

-

Solvent Effects: The use of a coordinating solvent like tetrahydrofuran (THF) with n-BuLi can lead to more complex product mixtures due to competing deprotonation (autometallation) pathways.[11]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents one of the most powerful applications for this compound, enabling the construction of complex biaryl structures common in pharmaceuticals.[12][13]

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) and is a cornerstone of modern medicinal chemistry.[14][15]

Mechanism and Causality: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aryl bromide, forming a Pd(II) intermediate. The electron-deficient nature of the fluorinated ring facilitates this step.

-

Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species, forming a boronate complex.[16] This complex then transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Solvent: Add a degassed solvent system, commonly 1,4-dioxane/water or DME.[17]

-

Degassing: Bubble argon or nitrogen through the mixture for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 eq.) under an inert atmosphere.

-

Reaction: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify the product via column chromatography.

Stability and Handling

While the fluorine atoms confer a degree of stability, proper handling and storage are crucial due to the compound's reactivity and potential hazards.

Thermal Stability

Specific thermal decomposition data for this compound is not available. However, for polyhalogenated aromatic compounds, thermal decomposition typically proceeds via cleavage of the carbon-halogen bond.[18] High temperatures can lead to the release of hazardous vapors such as hydrogen bromide and hydrogen fluoride.[19][20] For applications requiring high temperatures, thermogravimetric analysis (TGA) is recommended to determine the precise decomposition temperature.

Chemical Stability and Incompatibilities

The compound is generally stable under normal storage conditions but is incompatible with several classes of reagents.[19]

Table 2: Chemical Incompatibilities

| Incompatible Material | Reason for Incompatibility / Potential Hazard |

|---|---|

| Strong Oxidizing Agents | Can cause a vigorous, potentially explosive reaction. |

| Strong Bases | May induce dehydrohalogenation or deprotonation, leading to unwanted side reactions. |

| Strong Reducing Agents | Can reduce the C-Br bond. |

| Active Metals (e.g., Mg, Al) | Can react to form organometallic species, as seen in Grignard formation. This is a desired reaction under controlled conditions but hazardous otherwise.[20] |

Storage and Handling Protocols

Based on standard safety data for halogenated aromatic compounds, the following protocols are recommended:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][21] Keep away from heat, sparks, open flames, and other sources of ignition.[21]

-

Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[22] Avoid breathing vapors or mist.[21]

-

Spills: In case of a spill, absorb with an inert material and dispose of it in a sealed container according to local regulations.

Applications in Drug Discovery

The incorporation of fluorinated motifs is a widely used strategy in modern drug design. Fluorine atoms can enhance metabolic stability, improve bioavailability, and increase binding affinity by modulating the electronic properties of a molecule.[12][23] this compound serves as a key intermediate for introducing the 2,4,5-trifluoro-3-methylphenyl scaffold into potential drug candidates. Its defined reactivity at the bromine position allows medicinal chemists to readily incorporate this valuable fragment into diverse molecular architectures using the robust organometallic reactions described above, accelerating the discovery of new therapeutic agents.[5][24]

References

-

Eaborn, C., & Stamper, J. G. (n.d.). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Stability and Reactivity of 1-Bromo-2,4,6-trifluorobenzene. Retrieved from [Link]

- University of Michigan. (n.d.). Grignard Reaction.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]

- Google Patents. (n.d.). CN101168495B - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar. Retrieved from [Link]

-

The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

-

Rick Pires. (2020, June 22). grignard reaction. YouTube. Retrieved from [Link]

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

Cole-Parmer. (2024, October 29). Chemical Compatibility Guide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,4,5-trifluoro-3,6-dimethylbenzene. Retrieved from [Link]

-

PubMed. (n.d.). Direct Functionalization of Poly(spirophosphazene)s via the Regioselective Lithiation of the Aromatic Rings Using a Cooperative Superbase. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

National Institutes of Health. (2025, February 18). Thermal decomposition behavior of casting raw materials under different atmospheres and temperatures. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-fluoro-4-iodo-3-methylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,4,5-trifluorobenzene. Retrieved from [Link]

-

AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]

-

National Institutes of Health. (2022, August 16). Thermal Remediation of Soil Contaminated with Polycyclic Aromatic Hydrocarbons: Pollutant Removal Process and Influence on Soil Functionality. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)-. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4. Retrieved from [Link]

-

Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART. Retrieved from [Link]

-

IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

-

Fluimac Diaphragm Pumps. (n.d.). CHEMICAL COMPATIBILITY TABLE. Retrieved from [Link]

-

United Filtration. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Operando Study Insights into Lithiation/Delithiation Processes in a Poly(ethylene oxide) Electrolyte of All-Solid-State Lithium Batteries by Grazing-Incidence X-ray Scattering. Retrieved from [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound CAS#: 112822-82-9 [m.chemicalbook.com]

- 3. 1-Bromo-2,4,5-trifluorobenzene | C6H2BrF3 | CID 67597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 7. CN101168495B - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. adpharmachem.com [adpharmachem.com]

- 14. youtube.com [youtube.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. Page loading... [wap.guidechem.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. file.chemscene.com [file.chemscene.com]

- 23. jelsciences.com [jelsciences.com]

- 24. chemimpex.com [chemimpex.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Challenges of a Fluorinated Building Block

1-Bromo-2,4,5-trifluoro-3-methylbenzene is a substituted aromatic compound with significant potential in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of bromine and fluorine atoms provides multiple reactive sites for cross-coupling reactions and other functional group transformations, making it a valuable building block for drug discovery and development. However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, disposal, and emergency management of this compound, grounded in established safety principles for halogenated aromatic compounds.

Chapter 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the intrinsic hazards of this compound is the cornerstone of safe laboratory practice. This involves a detailed analysis of its physicochemical properties and toxicological profile.

Physicochemical Properties

The physical and chemical properties of a substance dictate its behavior under various laboratory conditions and are critical for assessing risks such as flammability and reactivity.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃ | |

| Molecular Weight | 225.01 g/mol | |

| Appearance | Pink to red liquid | |

| Boiling Point | 88-95 °C at 45 Torr | |

| Density | 1.672 g/cm³ (Predicted) | |

| Storage Temperature | Room Temperature, Sealed in dry |

The predicted density suggests that in the event of a spill in an aqueous environment, the substance would sink.

Toxicological Profile and Hazard Classification

Based on data for structurally similar compounds and available safety data sheets, this compound should be handled as a hazardous substance with the following potential effects:

-

Skin Irritation: Halogenated aromatic compounds can cause significant skin irritation upon contact.[1] Prolonged or repeated exposure may lead to dermatitis. The lipophilic nature of the compound allows it to penetrate the skin, potentially causing localized and systemic effects.

-

Eye Irritation: Vapors and direct contact with the liquid are likely to cause serious eye irritation.[1]

-

Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system, leading to symptoms such as coughing and shortness of breath.[1]

-

Potential for Systemic Toxicity: While specific data for this compound is limited, many halogenated aromatic compounds are known to have systemic effects, potentially targeting the liver and kidneys.

-

Flammability: While not highly flammable, it is a combustible liquid and should be kept away from ignition sources.

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for minimizing exposure.

The Primacy of Engineering Controls

The first line of defense is always to engineer out the hazard. For this compound, this primarily involves:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

Personal Protective Equipment: The Last Line of Defense

PPE is not a substitute for good engineering controls but is essential for protecting against residual risks and in the event of an incident.

| PPE Category | Item | Standard/Specification | Rationale |

| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 | Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield offers an additional layer of protection for the entire face. |